molecular formula C13H9Cl2NO2 B6311439 2-Chloro-5-(4'-chlorophenyl)nicotinic acid methyl ester CAS No. 1907639-64-8

2-Chloro-5-(4'-chlorophenyl)nicotinic acid methyl ester

Cat. No.: B6311439
CAS No.: 1907639-64-8
M. Wt: 282.12 g/mol
InChI Key: SHNKZDZUUBYYBX-UHFFFAOYSA-N
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Description

2-Chloro-5-(4’-chlorophenyl)nicotinic acid methyl ester is a chemical compound that belongs to the class of nicotinic acid derivatives This compound is characterized by the presence of a chlorinated phenyl group attached to the nicotinic acid moiety, which is further esterified with a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-(4’-chlorophenyl)nicotinic acid methyl ester typically involves the chlorination of nicotinic acid derivatives followed by esterification. One common method involves the reaction of 2-chloronicotinic acid with 4-chlorophenylboronic acid in the presence of a palladium catalyst under Suzuki-Miyaura coupling conditions . The resulting product is then esterified using methanol and a suitable acid catalyst to yield the final compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions such as temperature, pressure, and catalyst concentration is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-(4’-chlorophenyl)nicotinic acid methyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

    Substitution: Substituted nicotinic acid esters.

    Oxidation: Corresponding carboxylic acids.

    Reduction: Corresponding amines.

Scientific Research Applications

2-Chloro-5-(4’-chlorophenyl)nicotinic acid methyl ester has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-5-(4’-chlorophenyl)nicotinic acid methyl ester involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties . The exact molecular pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Chloronicotinic acid: Shares the nicotinic acid core but lacks the chlorinated phenyl group.

    4-Chlorophenylboronic acid: Contains the chlorinated phenyl group but lacks the nicotinic acid moiety.

    Methyl nicotinate: Contains the nicotinic acid ester but lacks the chlorinated substituents.

Uniqueness

2-Chloro-5-(4’-chlorophenyl)nicotinic acid methyl ester is unique due to the presence of both the chlorinated phenyl group and the nicotinic acid ester moiety. This combination imparts distinct chemical properties and potential biological activities, making it a valuable compound for various research applications .

Properties

IUPAC Name

methyl 2-chloro-5-(4-chlorophenyl)pyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9Cl2NO2/c1-18-13(17)11-6-9(7-16-12(11)15)8-2-4-10(14)5-3-8/h2-7H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHNKZDZUUBYYBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(N=CC(=C1)C2=CC=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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